molecular formula C19H22N4O3S B6540164 1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide CAS No. 1070959-27-1

1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide

Cat. No. B6540164
CAS RN: 1070959-27-1
M. Wt: 386.5 g/mol
InChI Key: ITXWABZSNSEHSQ-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as the one you mentioned, are of significant interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones, which are closely related to the compound you’re interested in, are typically synthesized through reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can also be expected, including glucuronide or sulfate conjugate formation .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and can include a wide range of bioactivities . The presence of electron-donating and withdrawing groups at various positions on the phenyl ring may determine their potency .

Mechanism of Action

While the exact mechanism of action for this compound is not known, piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also been shown to have a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .

Future Directions

The development of new piperidine derivatives and analogs is an active area of research, with potential applications in various fields, including medicine and pharmacology . Future research will likely focus on synthesizing new derivatives, understanding their mechanisms of action, and assessing their potential uses.

properties

IUPAC Name

1-methylsulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-27(25,26)23-13-11-15(12-14-23)19(24)20-16-7-9-18(10-8-16)22-21-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXWABZSNSEHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401038818
Record name 4-Piperidinecarboxamide, 1-(methylsulfonyl)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide

CAS RN

1070959-27-1
Record name 4-Piperidinecarboxamide, 1-(methylsulfonyl)-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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